N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, an oxadiazole ring, and a triethoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurological functions and inflammatory responses, respectively.
Mode of Action
Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting the enzymatic activity .
Biochemical Pathways
cholinergic and arachidonic acid pathways. These pathways are involved in neurological functions and inflammatory responses, respectively .
Pharmacokinetics
It’s known that sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it may lead to the inhibition of specific enzymes, potentially resulting in altered neurological functions and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Benzodioxin and Oxadiazole Rings: This step involves the formation of a bond between the benzodioxin and oxadiazole rings, typically through a nucleophilic substitution reaction.
Introduction of the Triethoxybenzamide Moiety: The final step involves the acylation of the intermediate compound with triethoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of novel materials with unique electronic, optical, and mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dimethoxybenzamide
- 2-Amino-5-phenyl-1,4-benzodiazepine 1-Oxides
- 2-Amino-6-phenyl-1,5-benzodiazocine 1-Oxides
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)21(27)24-23-26-25-22(33-23)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEFQNOIBKMSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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